molecular formula C6H10Cl2N2S B13510757 [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride

Cat. No.: B13510757
M. Wt: 213.13 g/mol
InChI Key: NQHPTLRUHUNBOQ-UHFFFAOYSA-N
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Description

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound is characterized by the presence of a chlorinated thiophene ring attached to an ethyl hydrazine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride can be compared with other similar compounds, such as:

    [2-(5-Bromothiophen-3-yl)ethyl]hydrazine hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    [2-(5-Methylthiophen-3-yl)ethyl]hydrazine hydrochloride: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.

    [2-(5-Nitrothiophen-3-yl)ethyl]hydrazine hydrochloride:

Biological Activity

[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with hydrazine derivatives. This process can be optimized through various reaction conditions, including temperature and the presence of catalysts, to yield the desired hydrazine hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to function as an inhibitor or modulator, affecting biochemical pathways related to cell signaling and metabolism. The compound may engage in hydrogen bonding and π-π interactions with biological macromolecules, which can influence enzymatic activity and receptor binding.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted on several strains of Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating robust antimicrobial properties .
  • Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 15 µM and 20 µM respectively, suggesting it effectively inhibits cell proliferation at these concentrations .

Applications

The compound is being investigated for various applications:

  • Pharmaceutical Development : Due to its biological activities, it is considered a candidate for drug development targeting bacterial infections and cancer.
  • Biochemical Research : It serves as a tool for studying enzyme inhibition mechanisms and cellular signaling pathways.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine HClModerateModerateEnzyme inhibition, apoptosis induction
HydralazineLowLowVasodilation, affects blood pressure
PhenylhydrazineHighLowReactive oxygen species generation

Properties

Molecular Formula

C6H10Cl2N2S

Molecular Weight

213.13 g/mol

IUPAC Name

2-(5-chlorothiophen-3-yl)ethylhydrazine;hydrochloride

InChI

InChI=1S/C6H9ClN2S.ClH/c7-6-3-5(4-10-6)1-2-9-8;/h3-4,9H,1-2,8H2;1H

InChI Key

NQHPTLRUHUNBOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCNN)Cl.Cl

Origin of Product

United States

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